(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid
Description
Properties
IUPAC Name |
(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYLUVAEOWOBJ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134198-15-5 | |
| Record name | rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and a solvent such as diethyl ether or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the production of the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the naphthalene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of naphthoquinones or cyclopropane carboxylic acids.
Reduction: Formation of cyclopropanol or cyclopropyl aldehyde.
Substitution: Formation of bromonaphthalene or nitronaphthalene derivatives.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of naphthalene structures, including (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid, exhibit analgesic and anti-inflammatory activities. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Recent investigations have focused on the anticancer properties of naphthalene derivatives. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various pathways .
Polymer Synthesis
The compound can serve as a building block in the synthesis of polymers due to its cyclopropane moiety, which can undergo ring-opening reactions. This property is valuable for creating new materials with tailored mechanical and thermal properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance characteristics .
Nanotechnology Applications
In nanotechnology, this compound can be utilized to functionalize nanoparticles. Its ability to interact with various substrates allows for the development of nanocarriers for drug delivery systems, enhancing bioavailability and targeting efficiency .
Synthesis of Chiral Compounds
The chiral nature of this compound makes it an important intermediate in asymmetric synthesis. Its application in synthesizing other chiral compounds is crucial in pharmaceutical chemistry where chirality plays a vital role in drug efficacy .
Catalysis
This compound may also act as a catalyst or ligand in various chemical reactions. Its unique structure can stabilize transition states or intermediates, thus facilitating reactions under milder conditions than traditional catalysts .
Case Study 1: Anti-inflammatory Drug Development
A study explored the synthesis of derivatives based on this compound aimed at developing new anti-inflammatory agents. The results indicated that modifications to the carboxylic acid group significantly enhanced COX inhibition compared to unmodified naphthalene derivatives .
Case Study 2: Polymer Composite Materials
Another investigation focused on integrating this compound into a polymer matrix for improved mechanical properties. The composites demonstrated enhanced tensile strength and thermal stability compared to control samples without the compound .
Mechanism of Action
The mechanism of action of (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical pathways. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Cyclopropane Carboxylic Acids
The table below compares structural analogs based on substituents, molecular weights, and key properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (1R,2R)-2-Naphthalen-2-ylcyclopropane-1-carboxylic acid | Naphthalen-2-yl | C₁₄H₁₂O₂ | 212.24 | High lipophilicity; potential for π-π interactions; (1R,2R) stereochemistry |
| rel-(1R,2S)-2-Naphthalen-2-ylcyclopropane-1-carboxylic acid | Naphthalen-2-yl | C₁₄H₁₂O₂ | 212.24 | Stereoisomer (1R,2S); altered spatial arrangement for chiral recognition |
| (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | 2-Chlorophenyl | C₁₀H₉ClO₂ | 196.63 | Electron-withdrawing Cl group; lower molecular weight |
| (1R,2S)-2-Methylcyclopropane-1-carboxylic acid | Methyl | C₆H₁₀O₂ | ~128.15 | Small substituent; simplified structure; lower steric hindrance |
| N,N-Diethyl-1-(naphthalen-2-yl)cycloprop-2-ene-1-carboxamide | Naphthalen-2-yl (amide) | C₁₈H₁₉NO | 265.35 | Carboxamide derivative; enhanced solubility in organic solvents |
Notes:
- The naphthalene derivatives exhibit higher molecular weights and lipophilicity compared to phenyl or methyl-substituted analogs, impacting solubility and bioavailability.
- Stereoisomerism (e.g., 1R,2R vs. 1R,2S) significantly affects molecular interactions, as seen in rel-(1R,2S)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid .
Melting Points and Stability
- Naphthalen-2-yl carboxamide derivative (): Melting point = 123.8–125.5°C, indicating high crystallinity due to aromatic stacking .
- Chlorophenyl analog (): No explicit melting point reported, but chloro substituents generally increase melting points via halogen bonding.
- Methyl-substituted analog : Expected to have lower melting points due to reduced intermolecular forces.
Key Research Findings
Impact of Substituents on Reactivity
Biological Activity
(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical identifiers:
- IUPAC Name : (1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid
- Molecular Formula : C14H12O2
- Molecular Weight : 212.24 g/mol
- Purity : 95% .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. A study conducted by Liang et al. (2007) demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .
Anti-inflammatory Effects
In a separate study, the compound was evaluated for its anti-inflammatory properties. The results indicated that it could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Activity
A notable case study involved the synthesis of various naphthalene derivatives, including this compound, which were tested against several cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Study 2: In Vivo Anti-inflammatory Study
Another study assessed the anti-inflammatory effects of the compound in a rat model of induced inflammation. Administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to control groups .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations for synthesizing (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid, and how can enantiomeric purity be validated experimentally?
- The stereochemistry of cyclopropane derivatives is critical for biological activity and crystallographic studies. For this compound, the (1R,2R) configuration requires chiral precursors or asymmetric synthesis methods, such as Simmons–Smith cyclopropanation with chiral auxiliaries. Enantiomeric purity can be validated via polarimetry, chiral HPLC (e.g., using polysaccharide-based columns), or X-ray crystallography . For example, X-ray analysis using SHELX software (SHELXL/SHELXS) can confirm absolute configuration via refinement of Flack or Hooft parameters .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR can confirm the cyclopropane ring (δ ~0.8–2.0 ppm for cyclopropane protons) and naphthyl substituents (aromatic protons at δ ~7.2–8.5 ppm). Coupling constants ( vs. ) distinguish stereoisomers .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and O-H stretching (~2500–3300 cm) confirm the functional group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHO; exact mass 212.0837) .
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Route 1 : Cyclopropanation of naphthalene-2-yl vinyl ethers via transition metal-catalyzed reactions (e.g., Rh(OAc)) .
- Route 2 : Diastereoselective synthesis using chiral boronates or organocatalysts to control stereochemistry .
- Optimization : Temperature control (0–25°C), inert atmosphere (N/Ar), and solvent choice (e.g., THF or DCM) minimize side reactions. Yields >70% are achievable with stoichiometric reagent ratios and slow addition of reactants .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT or molecular docking) predict the biological interactions of this compound?
- DFT Calculations : Predict thermodynamic stability of stereoisomers and reaction transition states. For example, Gibbs free energy differences between (1R,2R) and (1S,2S) isomers can explain stereoselectivity .
- Molecular Docking : Models interactions with enzymes (e.g., cyclooxygenase or cytochrome P450) by analyzing binding affinity and steric/electronic complementarity. Software like AutoDock Vina or Schrödinger Suite can identify key residues (e.g., Arg120 in COX-2) for binding .
Q. What experimental strategies resolve contradictions in reported bioactivity data for cyclopropane-carboxylic acid derivatives?
- Source Analysis : Compare assay conditions (e.g., cell lines, IC protocols) and compound purity (HPLC ≥95%). Contradictions often arise from impurities or racemic mixtures .
- Mechanistic Studies : Use isotopic labeling (e.g., C-carboxylic acid) to track metabolic pathways or enzyme inhibition kinetics (e.g., k/K ratios) .
Q. How does the naphthyl substituent influence the photophysical properties of this compound, and what applications arise from this?
- The naphthyl group enhances UV-Vis absorption (λ ~270–300 nm) due to π→π* transitions. This property enables use as a fluorescent probe or photosensitizer in photodynamic therapy. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes .
Methodological Guidance
Designing a crystallographic study to determine the absolute configuration of this compound:
- Crystal Growth : Use slow evaporation from ethanol/water mixtures.
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion.
- Refinement : SHELXL refinement with the Hooft parameter or Bayesian estimation (e.g., PLATON) confirms absolute configuration .
Addressing low enantiomeric excess (ee) in asymmetric synthesis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
